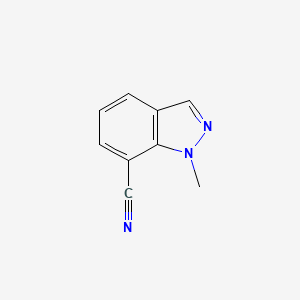

1-Methyl-1H-indazole-7-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJKKKFBZZALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2C#N)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294987 | |

| Record name | 1-Methyl-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256228-68-9 | |

| Record name | 1-Methyl-1H-indazole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256228-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-indazole-7-carbonitrile: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-7-carbonitrile, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and understanding the specific properties and synthesis of its derivatives is crucial for the design of novel therapeutics.[1] This document details the molecule's chemical structure, physicochemical properties, and presents a detailed, mechanistically-grounded protocol for its synthesis, with a critical analysis of the challenges in regioselectivity. Furthermore, it outlines the compound's predicted spectroscopic profile, potential chemical reactivity, and its role as a key intermediate in the development of targeted therapies, such as kinase inhibitors.

Introduction and Overview

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] Compounds featuring this scaffold, such as the FDA-approved kinase inhibitor Axitinib, underscore its importance. The specific isomer, 1-Methyl-1H-indazole-7-carbonitrile (CAS No. 256228-68-9), represents a valuable, functionalized intermediate. The presence of the nitrile group at the C7 position offers a versatile chemical handle for further molecular elaboration, while the N1-methylation modulates the compound's electronic properties and potential for hydrogen bonding, which can be critical for receptor-ligand interactions. This guide serves as a technical resource, consolidating available data and expert insights to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

1-Methyl-1H-indazole-7-carbonitrile possesses a planar, rigid structure. The N1-methylation resolves the tautomerism present in the parent 1H-indazole, locking the molecule into a single, stable constitutional isomer. The nitrile group is a strong electron-withdrawing group, influencing the electron density distribution across the aromatic system.

Structural and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 1-methyl-1H-indazole-7-carbonitrile | N/A |

| CAS Number | 256228-68-9 | [2] |

| Molecular Formula | C₉H₇N₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Canonical SMILES | CN1C2=C(C(=CC=C2)C#N)N=C1 | PubChem |

| InChI Key | WMKXQAVXMOAOAG-UHFFFAOYSA-N | PubChemLite[3] |

Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Physical Form | Expected to be a solid at room temperature | Based on related indazole structures.[4] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Low solubility in water; soluble in organic solvents (DMSO, DMF, Methanol) | The aromatic core confers hydrophobicity. |

| XlogP | 1.8 | PubChemLite[3] |

Synthesis and Mechanistic Considerations

The most logical and common synthetic route to 1-Methyl-1H-indazole-7-carbonitrile is the direct N-methylation of its precursor, 1H-indazole-7-carbonitrile. However, this reaction is not trivial due to the nucleophilicity of both the N1 and N2 nitrogen atoms of the indazole ring, which can lead to a mixture of regioisomers.

The Challenge of Regioselectivity

The alkylation of indazoles is a well-documented challenge, with the reaction outcome being highly sensitive to the substrate's substitution pattern, the choice of base, the alkylating agent, and the solvent system.[5][6] For 7-substituted indazoles, methylation can often favor the N2 position due to steric and electronic effects.[7]

-

Kinetic vs. Thermodynamic Control: The N2-methylated product is often the kinetically favored isomer, forming faster under milder conditions. The N1-methylated product, which is the desired compound, is generally the thermodynamically more stable isomer.[8]

-

Mechanism of Control: Achieving high selectivity for the N1 isomer requires conditions that allow for equilibration between the two products or that strongly favor the formation of the N1-anion. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a classic strategy to generate the indazole anion, which then reacts with the methylating agent. This approach tends to favor the thermodynamically stable N1 product.[8]

Caption: Synthetic workflow for 1-Methyl-1H-indazole-7-carbonitrile.

Experimental Protocol: N1-Selective Methylation

This protocol is a representative procedure designed to favor the thermodynamic N1 product based on established principles of indazole chemistry.[8]

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indazole-7-carbonitrile (1.0 equiv).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a solution or suspension (approx. 0.1 M concentration).

-

Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Anion Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes. The formation of the sodium salt of the indazole should be observed.

-

Methylation: Cool the mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.1 equiv) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 equiv), dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product will likely be a mixture of N1 and N2 isomers. Purify via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 1-Methyl-1H-indazole-7-carbonitrile (N1 isomer).

Spectroscopic and Analytical Profile

No experimentally derived spectra have been published for this specific compound. The following data are predicted based on established spectroscopic principles and data from analogous structures. These predictions are invaluable for characterization and reaction monitoring.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.20 | s | 1H | H-3 | The proton at C3 of the pyrazole ring is typically downfield and a singlet. |

| ~ 7.90 | dd | 1H | H-6 | Aromatic proton ortho to the electron-withdrawing nitrile group, coupled to H-5 and H-4. |

| ~ 7.75 | dd | 1H | H-4 | Aromatic proton ortho to the pyrazole ring, coupled to H-5 and H-6. |

| ~ 7.30 | t | 1H | H-5 | Aromatic proton coupled to both H-4 and H-6. |

| ~ 4.20 | s | 3H | N-CH₃ | The N-methyl group protons will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | C-7a |

| ~ 135 | C-3 |

| ~ 130 | C-6 |

| ~ 128 | C-4 |

| ~ 122 | C-5 |

| ~ 118 | C≡N |

| ~ 115 | C-3a |

| ~ 105 | C-7 |

| ~ 36 | N-CH₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Weak | Aliphatic C-H Stretch (N-CH₃) |

| ~ 2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~ 1610, 1500 | Medium-Strong | Aromatic C=C Ring Stretch |

Predicted Mass Spectrum (EI)

| m/z | Predicted Identity |

| 157 | [M]⁺ (Molecular Ion) |

| 156 | [M-H]⁺ |

| 130 | [M-HCN]⁺ |

Chemical Reactivity and Potential Transformations

The functional groups of 1-Methyl-1H-indazole-7-carbonitrile dictate its reactivity, making it a versatile intermediate for further chemical synthesis.

Caption: Key potential chemical transformations of the nitrile group.

-

Nitrile Hydrolysis: The carbonitrile can be hydrolyzed under acidic or basic conditions to yield 1-methyl-1H-indazole-7-carboxylic acid, a common pharmacophore.

-

Nitrile Reduction: The nitrile can be reduced to a primary amine, (1-methyl-1H-indazol-7-yl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic side chain, often desirable for improving solubility and forming salt derivatives.

-

Cycloaddition: The nitrile can undergo [2+3] cycloaddition reactions, for instance with sodium azide, to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

Applications in Drug Discovery and Development

While specific applications of 1-Methyl-1H-indazole-7-carbonitrile are not widely documented in mainstream literature, its structural motifs are highly relevant in patented and researched therapeutic agents.

-

Scaffold for Kinase Inhibitors: The N1-substituted indazole core is a well-established "hinge-binding" motif in many protein kinase inhibitors. The molecule can serve as a foundational fragment (FBDD) or a core scaffold, with the C7-nitrile position providing a vector for derivatization to explore the solvent-exposed regions of an enzyme's active site.[9]

-

Intermediate for Complex Molecules: As demonstrated, the nitrile is a versatile functional group that can be converted into amides, carboxylic acids, amines, or other heterocycles. This positions 1-Methyl-1H-indazole-7-carbonitrile as a key intermediate in multi-step syntheses of more complex drug candidates.

-

Cannabinoid Receptor Modulators: Indazole derivatives have been extensively investigated as ligands for cannabinoid receptors, particularly CB1.[10][11] The specific substitution pattern of this molecule makes it a candidate for exploration in this area.

Safety and Handling

No specific toxicology data for 1-Methyl-1H-indazole-7-carbonitrile is available. However, based on related structures and the nitrile functional group, the following precautions are advised:

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Nitrile-containing compounds can be toxic. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

1-Methyl-1H-indazole-7-carbonitrile is a heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis, while challenged by regioselectivity, can be controlled through careful selection of reaction conditions to favor the thermodynamically stable N1-isomer. The presence of a versatile nitrile group on the privileged N1-methyl-indazole scaffold makes it an attractive starting point for the synthesis of libraries of compounds targeting a range of biological targets, most notably protein kinases. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in the pursuit of novel therapeutic agents.

References

-

CATO, 1-Methyl-1H-indazole-7-carbonitrile, CATO Research Chemicals, [Link] (accessed Feb 13, 2026).

-

Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem., 20, 1940–1954. [Link]

-

Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate, [Link]

-

Gaikwad, D. D. et al. (2024). Synthesis of indazole derivatives in different methods. ResearchGate, [Link]

-

Singh, G. S. et al. (2021). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate, [Link]

-

Elguero, J. et al. (1974). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. J. Chem. Soc., Perkin Trans. 2, 3, 312-315. [Link]

-

Organic Syntheses (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth., 97, 314-326. [Link]

- Google Patents, Method for preparing 1H-indazole derivative, CN102898374A, (accessed Feb 13, 2026).

-

Reddit, Indazole synthesis discussion.. Mechanism of this reaction?, r/OrganicChemistry, [Link] (accessed Feb 13, 2026).

-

PubChem, 1H-Indazole-7-carbonitrile, National Institutes of Health, [Link] (accessed Feb 13, 2026).

-

Petit, E. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 12635-12643. [Link]

-

Royal Society of Chemistry (2011). Supporting Information: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

PubChemLite, 1-methyl-1h-indazole-6-carbonitrile, University of Luxembourg, [Link] (accessed Feb 13, 2026).

-

Flammang, R. et al. (1998). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry A, 102(43), 8516-8523. [Link]

- Google Patents, Indazole derivatives, WO2009106982A1, (accessed Feb 13, 2026).

-

Denya, I. et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. [Link]

- Google Patents, Indazole derivatives, WO2009106980A2, (accessed Feb 13, 2026).

- Google Patents, Indazole compounds as pkmyt1 kinase inhibitors, WO2024179948A1, (accessed Feb 13, 2026).

-

PubChem, 1-Methyl-1H-indazole, National Institutes of Health, [Link] (accessed Feb 13, 2026).

- Google Patents, Methods for preparing indazole compounds, WO2006048745A1, (accessed Feb 13, 2026).

Sources

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 256228-68-9 | | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 3. PubChemLite - 1-methyl-1h-indazole-6-carbonitrile (C9H7N3) [pubchemlite.lcsb.uni.lu]

- 4. 1-Methyl-1H-indazole-5-carbonitrile | 189107-45-7 [sigmaaldrich.com]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 10. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 11. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

1-Methyl-1H-indazole-7-carbonitrile CAS 864750-71-4 molecular weight

An In-Depth Technical Guide to 1-Methyl-1H-indazole-7-carbonitrile (CAS 864750-71-4) for Drug Discovery Professionals

Introduction

The indazole scaffold is a prominent bicyclic heterocycle that has earned the status of a "privileged structure" in medicinal chemistry. Its unique arrangement of nitrogen atoms allows for a versatile array of intermolecular interactions, making it a cornerstone in the design of numerous biologically active compounds.[1] Derivatives of indazole are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] Within this important class of molecules, 1-Methyl-1H-indazole-7-carbonitrile stands out as a key synthetic intermediate. The strategic placement of the methyl and carbonitrile groups provides a stable and highly functionalized core, enabling chemists to explore diverse chemical space in the pursuit of novel therapeutics.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the physicochemical properties, structural features, synthesis, and potential applications of 1-Methyl-1H-indazole-7-carbonitrile, grounded in established scientific principles and methodologies.

Part 1: Physicochemical Properties & Structural Elucidation

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section delineates the key physicochemical characteristics and structural attributes of 1-Methyl-1H-indazole-7-carbonitrile.

Core Properties

| Property | Value | Source |

| CAS Number | 864750-71-4 | - |

| Molecular Formula | C₉H₇N₃ | - |

| Molecular Weight | 157.18 g/mol | Calculated |

| Canonical SMILES | CN1N=CC2=CC=CC(C#N)=C12 | - |

| InChI Key | WMKXQAVXMOAOAG-UHFFFAOYSA-N | [3] |

| Predicted LogP | 1.8 | [3] |

Structural Analysis

The structure of 1-Methyl-1H-indazole-7-carbonitrile is defined by the indazole ring system, with a methyl group affixed to the nitrogen at position 1 (N1) and a carbonitrile group at position 7. The N1-methylation is a critical feature; it resolves the tautomerism inherent to the parent indazole ring, thereby providing a single, stable isomer. This ensures regiochemical control in subsequent synthetic transformations. The 7-carbonitrile group is a versatile and valuable functional handle. As an electron-withdrawing group, it influences the electronic properties of the aromatic system and serves as a precursor for a multitude of other functional groups essential for modulating pharmacological activity.

Predicted Spectroscopic Profile

While specific experimental data is not widely published, a reliable spectroscopic profile can be predicted based on established principles of NMR, IR, and mass spectrometry. This predicted data serves as a benchmark for the characterization and quality control of synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| ¹H NMR | ~4.1 | Singlet | N-CH₃: Methyl protons adjacent to a heterocyclic nitrogen. |

| ~7.2-7.8 | Multiplet | Aromatic protons on the benzene ring portion of the indazole. | |

| ~8.0 | Singlet | C3-H: Proton on the pyrazole ring, often downfield. | |

| ¹³C NMR | ~35 | - | N-CH₃: Methyl carbon. |

| ~110-140 | - | Aromatic and heterocyclic carbons. | |

| ~118 | - | C≡N: Nitrile carbon, characteristic chemical shift. |

Infrared (IR) Spectroscopy [6]

-

~2220-2230 cm⁻¹ : A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.

-

~2900-3100 cm⁻¹ : C-H stretching vibrations from the methyl and aromatic groups.

-

~1500-1600 cm⁻¹ : C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

Mass Spectrometry (MS)

-

Expected [M+H]⁺ : 158.0713. The high-resolution mass would be a key identifier, confirming the elemental composition of C₉H₇N₃.

Part 2: Synthesis and Mechanistic Insights

A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. This section outlines a plausible and efficient synthesis for 1-Methyl-1H-indazole-7-carbonitrile, drawing from established methodologies for indazole formation.

Retrosynthetic Analysis

The synthesis logically begins by disconnecting the indazole ring. A common and effective strategy for forming the N-N bond of the pyrazole ring is through a cyclization reaction involving a diazotization or a related transformation of an appropriately substituted aniline precursor.

Proposed Synthetic Protocol

This protocol is adapted from well-established methods for indazole synthesis, such as the reaction of an ortho-substituted aniline with a nitrosating agent followed by cyclization.[7][8]

Step 1: Synthesis of 1-Methyl-1H-indazole-7-carbonitrile

-

Rationale : This one-pot reaction proceeds via the in situ formation of a diazonium salt from the aniline precursor, which then undergoes intramolecular cyclization to form the indazole ring. The use of an acid catalyst facilitates the diazotization, and controlled temperature is crucial to prevent decomposition of the unstable diazonium intermediate.

-

Materials and Reagents :

-

2-Amino-6-methylbenzonitrile

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, concentrated)

-

Acetic Acid

-

Water (deionized)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure :

-

To a stirred solution of 2-Amino-6-methylbenzonitrile (1.0 eq) in acetic acid at 0-5 °C, add concentrated hydrochloric acid dropwise.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. The causality here is critical: slow addition prevents a dangerous exotherm and the formation of unwanted byproducts.

-

Stir the resulting mixture at 0-5 °C for 1 hour. The reaction progress can be monitored by TLC for the disappearance of the starting material.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until cyclization is complete.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-Methyl-1H-indazole-7-carbonitrile.

-

Synthesis and Purification Workflow

Part 3: Applications in Drug Development

The true value of a building block like 1-Methyl-1H-indazole-7-carbonitrile is realized in its application. The indazole core is a proven pharmacophore, and the specific functionalization of this derivative makes it highly attractive for modern drug discovery campaigns.

The Indazole Scaffold in Approved Drugs

The prevalence of the indazole motif in clinically approved drugs underscores its therapeutic importance. For example, Granisetron is a selective 5-HT₃ receptor antagonist used to treat nausea and vomiting, while Benzydamine is a non-steroidal anti-inflammatory drug.[1] The success of these drugs provides a strong authoritative grounding for the continued exploration of new indazole-based chemical entities.

A Versatile Building Block for Lead Optimization

The 7-carbonitrile group is not merely a passive substituent; it is a gateway to a vast array of other functionalities. Its transformations are well-documented and reliable, allowing medicinal chemists to systematically probe the structure-activity relationship (SAR) of a lead compound.

Key Transformations of the Nitrile Group:

| Resulting Group | Reagents and Conditions | Significance in Drug Design |

| Carboxylic Acid | Acidic or basic hydrolysis (e.g., HCl, NaOH) | Can act as a hydrogen bond acceptor or form salt bridges. |

| Primary Amine | Reduction (e.g., LiAlH₄, H₂/Raney Ni) | Introduces a basic center, key for hydrogen bonding. |

| Tetrazole | Sodium azide (NaN₃), NH₄Cl | A common bioisostere for a carboxylic acid with improved metabolic stability. |

| Amide | Partial hydrolysis (e.g., H₂O₂, base) | Versatile hydrogen bond donor and acceptor. |

Hypothetical Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology. Many ATP-competitive kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The indazole scaffold is well-suited to form the critical "hinge-binding" interactions (typically hydrogen bonds) with the backbone of the kinase.

Let's consider a hypothetical scenario targeting a pathogenic kinase, "Kinase X," which drives tumor proliferation through a signaling pathway.

In this context, 1-Methyl-1H-indazole-7-carbonitrile could serve as a starting fragment. The indazole core could be designed to interact with the kinase hinge region, while the nitrile provides a vector for elaboration into a side chain that occupies a nearby hydrophobic pocket, thereby enhancing potency and selectivity.

Part 4: Safety, Handling, and Storage

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[12] Wash hands thoroughly after handling.[13]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-Methyl-1H-indazole-7-carbonitrile is more than just a chemical compound; it is a potent tool in the arsenal of the modern drug discovery scientist. Its stable, N-methylated indazole core provides a proven pharmacophore, while the strategically positioned 7-carbonitrile group offers immense synthetic versatility. From its predictable physicochemical properties to its logical synthesis and vast potential for elaboration, this molecule represents a valuable starting point for the development of novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their discovery programs.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

- TCI Chemicals. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- TargetMol. (n.d.). Safety Data Sheet.

- Angene Chemical. (2021). Safety Data Sheet.

- MySkinRecipes. (n.d.). 1-Methyl-1H-indazole-7-carboxylic acid methyl ester.

-

PubChem. (n.d.). 1H-Indazole-7-carbonitrile. Retrieved from [Link]

- Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?.

-

PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

- Benchchem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.

- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.

- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery.

-

Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]

- Fluorochem. (n.d.). 1H-INDAZOLE-7-CARBONITRILE (CAS 256228-64-5).

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- PubChemLite. (n.d.). 1-methyl-1h-indazole-6-carbonitrile (C9H7N3).

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

-

PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - 1-methyl-1h-indazole-6-carbonitrile (C9H7N3) [pubchemlite.lcsb.uni.lu]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. fishersci.com [fishersci.com]

- 10. targetmol.com [targetmol.com]

- 11. angenechemical.com [angenechemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Solubility Profiling & Handling of 1-Methyl-1H-indazole-7-carbonitrile

Executive Summary

1-Methyl-1H-indazole-7-carbonitrile is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and other bioactive small molecules. Its physicochemical profile is defined by the electron-withdrawing nitrile group at the C7 position and the N1-methyl substitution, which ablates the hydrogen-bond donor capability of the parent indazole.

This guide provides an in-depth analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). While specific thermodynamic solubility values vary by synthesis batch and crystalline polymorph, this document establishes reference ranges based on structural analogs and details the Standard Operating Procedures (SOPs) required for empirical determination in a research setting.

Part 1: Physicochemical Profile & Solubility Matrix

Structural Determinants of Solubility

The solubility behavior of 1-Methyl-1H-indazole-7-carbonitrile is governed by three structural factors:

-

Indazole Core: Provides a planar, aromatic scaffold favoring

stacking, which can lead to high lattice energy and reduced solubility in non-polar solvents. -

C7-Nitrile Group: A strong dipole that enhances solubility in polar aprotic solvents (DMSO, DMF) but limits solubility in non-polar organics (Hexanes).

-

N1-Methylation: Removes the NH hydrogen bond donor. This significantly increases lipophilicity compared to the parent 1H-indazole-7-carbonitrile, making the compound more soluble in organic solvents but less soluble in aqueous media.

Reference Solubility Data (Estimated)

Note: Values below are derived from Structural Activity Relationship (SAR) analysis of closely related analogs (e.g., 4-Fluoro-1-methyl-1H-indazole-7-carbonitrile) and standard vendor specifications for N-methyl indazoles.

| Solvent | Solubility Potential | Estimated Range | Primary Application |

| DMSO | High | > 50 mg/mL | Stock Solution Preparation (Bioassays) |

| Methanol | Moderate/High | 15 – 30 mg/mL | Synthesis Workup / HPLC Mobile Phase |

| Water | Low | < 0.5 mg/mL | Aqueous Buffers (Requires Co-solvent) |

| Ethanol | Moderate | 10 – 20 mg/mL | Alternative Stock Solvent |

Critical Insight: For biological assays, a stock concentration of 10 mM to 50 mM in DMSO is standard. The compound is stable in DMSO at -20°C, but freeze-thaw cycles should be minimized to prevent moisture absorption, which can cause hydrolysis of the nitrile to the amide over extended periods.

Part 2: Experimental Determination Protocols

To ensure data integrity for regulatory filing or precise formulation, "estimated" values are insufficient. The following protocols outline the industry-standard methods for determining Thermodynamic Solubility (Gold Standard) and Kinetic Solubility (High Throughput).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method when exact saturation limits are required for formulation or crystallography.

Materials:

-

Compound: 1-Methyl-1H-indazole-7-carbonitrile (Solid, >5 mg)

-

Solvent: Anhydrous DMSO or HPLC-grade Methanol

-

Equipment: Thermomixer, Centrifuge, HPLC-UV/Vis

Workflow:

-

Saturation: Add excess solid compound (~5 mg) to a glass vial containing 250 µL of solvent.

-

Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours. Note: Visual inspection is crucial; if the solid disappears, add more until a suspension persists.

-

Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility with DMSO).

-

Quantification: Dilute the supernatant (e.g., 1:100) into mobile phase and analyze via HPLC against a standard curve.

Protocol B: Kinetic Solubility (Precipitation Method)

Use this method to determine the "usable" concentration range for biological assays starting from a DMSO stock.

Workflow:

-

Stock Prep: Prepare a 10 mM stock in DMSO.

-

Spiking: Spike the stock into aqueous buffer (PBS pH 7.4) to final concentrations of 10, 50, and 100 µM (maintaining <1% DMSO final).

-

Detection: Measure turbidity via Nephelometry or UV-absorption shift at 620 nm (non-absorbing region) to detect precipitation.

Part 3: Visualization of Solubility Workflow

The following diagram illustrates the decision logic for handling 1-Methyl-1H-indazole-7-carbonitrile, ensuring the distinction between stock preparation and assay usage.

Figure 1: Decision matrix for solvent selection and dissolution troubleshooting. Blue nodes indicate decision points; Green indicates successful DMSO stock preparation.

Part 4: Handling & Storage Guidelines

DMSO Stock Management

-

Hygroscopicity: DMSO is hygroscopic. Water absorption lowers the solubility of organic compounds and can catalyze nitrile hydrolysis.

-

Storage: Store 10 mM stocks in small, single-use aliquots at -20°C or -80°C. Use amber vials to protect from potential light degradation, although indazoles are generally photostable.

-

Thawing: Vortex vigorously after thawing. A "concentration gradient" can form in frozen DMSO; failure to mix can lead to inconsistent assay results.

Analytical Chromatography (HPLC)

When analyzing solubility via HPLC (using Methanol/Water gradients), observe the following:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile/amide bonds).

-

Retention: The N-methyl group increases retention time relative to the parent indazole.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25022685, 1H-Indazole-7-carbonitrile. Retrieved from [Link]

- Context: Provides physicochemical baseline for the parent scaffold, establishing the polarity profile of the 7-cyanoindazole class.

- Context: Serves as the primary structural analog for solubility estimation, indicating aqueous solubility limits (<1.5 mg/mL) for this specific scaffold.

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Context: Authoritative source for the "Shake-Flask" thermodynamic solubility protocol described in Section 2.1.

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Thermodynamic Stability of 1-Methyl-1H-indazole-7-carbonitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-Methyl-1H-indazole-7-carbonitrile , a critical heterocyclic building block in medicinal chemistry.[1] This document synthesizes theoretical principles with practical experimental protocols to aid researchers in handling, storing, and utilizing this compound.[2]

Executive Summary

1-Methyl-1H-indazole-7-carbonitrile (CAS: 256228-68-9) is a fused bicyclic nitrogen heterocycle characterized by high thermal stability and low chemical reactivity under ambient conditions.[1] Its thermodynamic profile is governed by the aromaticity of the indazole core (10

| Property | Description |

| Molecular Formula | C |

| Molecular Weight | 157.17 g/mol |

| Core Scaffold | 1H-Indazole (Benzo[ |

| Key Substituents | N1-Methyl (Steric/Electronic lock), C7-Cyano (Electron withdrawing) |

| Primary Stability Risk | Hydrolysis of nitrile to carboxylic acid (pH-dependent) |

Theoretical Framework & Structural Thermodynamics[2][3]

Aromaticity and Tautomeric Stabilization

The thermodynamic stability of the indazole scaffold arises from its aromatic character.[2] Unsubstituted indazole exists in a tautomeric equilibrium between the 1H- and 2H- forms.[1]

-

Thermodynamic Preference: The 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15–20 kJ/mol in the gas phase.[1]

-

The Methylation Effect: In 1-Methyl-1H-indazole-7-carbonitrile, the methyl group at position N1 permanently fixes the molecule in the lower-energy 1H-configuration.[1] This prevents the prototropic shifts common in unsubstituted azoles, significantly increasing shelf-life stability and reducing polymorphism risks associated with tautomeric mixtures.[1][2]

Substituent Effects on Stability[1][2]

-

C7-Cyano Group: The nitrile group at position 7 is electron-withdrawing (induction and resonance).[1] While this decreases the electron density of the benzene ring, making it less susceptible to oxidative degradation, it introduces a specific site for nucleophilic attack (hydrolysis).[2]

-

N1-Methyl Group: Provides steric bulk that may hinder enzymatic metabolism at the N1 position but is chemically inert to standard hydrolysis conditions.[1]

Calculated Enthalpy Estimates

Based on group additivity values for benzonitriles and N-methylindazoles:

-

Predicted Heat of Formation (

): Endothermic (positive), typical for nitrogen-rich heterocycles.[1][2] -

Lattice Energy: The presence of the polar nitrile group creates strong dipole-dipole intermolecular interactions, likely resulting in a melting point in the range of 100°C – 150°C (comparable to 7-methylindazole analogues).[1]

Degradation Pathways & Chemical Stability[2]

The primary thermodynamic instability lies in the nitrile group .[2] While kinetically stable at room temperature, it is thermodynamically unstable relative to its hydrolysis products in the presence of water.[2]

Hydrolysis Mechanism

The degradation proceeds via a stepwise nucleophilic attack by water, catalyzed by acid or base.[2]

-

Primary Degradation: Conversion to 1-Methyl-1H-indazole-7-carboxamide .

-

Secondary Degradation: Conversion to 1-Methyl-1H-indazole-7-carboxylic acid .

Note: The N1-Methyl bond is generally stable against hydrolysis but can be cleaved under extreme oxidative conditions (e.g., metabolic demethylation via CYP450 enzymes).[1][2]

Visualization of Degradation Pathways

The following diagram illustrates the degradation cascade and the energy states involved.

[2]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of 1-Methyl-1H-indazole-7-carbonitrile, researchers should employ the following self-validating protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (

Protocol:

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically.

-

Reference: Use an empty, matched aluminum pan.

-

Method: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under

purge (50 mL/min). -

Analysis: Identify the endothermic onset (

).[2]

Forced Degradation Study (Stress Testing)

Objective: Empirically determine the activation energy of nitrile hydrolysis.

Protocol:

-

Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).

-

Conditions:

-

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

-

Calculation: Calculate degradation percentage relative to control.

Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine the enthalpy of solution (

Protocol:

-

Prepare saturated solutions in water or buffer at 25°C, 30°C, 37°C, and 45°C.

-

Filter and quantify concentration (

) via HPLC. -

Plot

vs -

Equation:

[1][2]

Stability Testing Workflow

This decision tree guides the researcher through the characterization process.[2]

References

-

Claramunt, R. M., et al. (2006).[1][2] "The tautomerism of indazoles: A combined theoretical and experimental study." Arkivoc.

-

Lozano, V., et al. (2022).[1][2] "Enthalpy of formation for indazoles... experimental and theoretical studies." Thermochimica Acta. [1][2]

-

BenchChem. (2025).[4] "Synthesis and Properties of 7-Methyl-1H-indazole analogues." BenchChem Technical Notes.

-

PubChem. (2025).[1][5] "Compound Summary: 1H-Indazole-7-carbonitrile." National Library of Medicine. [2]

-

Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 1-Methyl-1H-indazole-5-carbonitrile (Analogue)." Merck KGaA.

Sources

- 1. 7-Methyl-1H-indazole | C8H8N2 | CID 820797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Hydrolysis of 1-Methyl-1H-indazole-7-carbonitrile to 1-Methyl-1H-indazole-7-carboxylic Acid

Introduction: The Strategic Importance of Heteroaromatic Carboxylic Acids

The conversion of a nitrile group to a carboxylic acid on a heteroaromatic scaffold is a cornerstone transformation in modern organic synthesis. This reaction unlocks access to a versatile functional group that serves as a linchpin for further molecular elaboration, including the formation of amides, esters, and other key linkages prevalent in pharmacologically active compounds. 1-Methyl-1H-indazole-7-carboxylic acid, the target of this protocol, is a valuable building block for synthesizing a range of therapeutic agents.

While the hydrolysis of nitriles appears straightforward, the reality, particularly with electron-rich or sensitive heterocyclic systems like indazoles, necessitates a carefully optimized and robust protocol to avoid side reactions and ensure high yields. This document provides a comprehensive, validated protocol for the hydrolysis of 1-Methyl-1H-indazole-7-carbonitrile, detailing both alkaline and acidic methodologies. We will delve into the mechanistic rationale behind the chosen conditions and offer practical insights for troubleshooting.

Mechanistic Underpinnings of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate under both acidic and basic conditions.[1][2] Understanding these pathways is crucial for selecting the appropriate reaction conditions and anticipating potential outcomes.

-

Base-Catalyzed Hydrolysis: This pathway begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[3] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide.[1][3] The amide subsequently undergoes base-catalyzed hydrolysis to yield a carboxylate salt. A final acidification step is required to furnish the desired carboxylic acid.[4][5]

-

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the nitrile's nitrogen atom, which significantly enhances the electrophilicity of the carbon atom.[3][6][7] A weak nucleophile, such as water, can then attack the activated carbon.[7] A series of proton transfers leads to a protonated amide, which is then hydrolyzed further under the reaction conditions to give the final carboxylic acid and an ammonium ion.[2][6]

Due to the stability of many heterocyclic cores under basic conditions compared to harsh acidic environments, alkaline hydrolysis is often the preferred method and is presented here as the primary protocol.

Recommended Protocol: Base-Catalyzed Hydrolysis

This protocol is recommended for its high yield, operational simplicity, and broad compatibility with the indazole core. It employs a strong base at elevated temperatures to drive the reaction to completion.

Visual Workflow: Base-Catalyzed Hydrolysis

Caption: Workflow for the base-catalyzed hydrolysis of 1-Methyl-1H-indazole-7-carbonitrile.

Materials and Equipment

-

Reagents:

-

1-Methyl-1H-indazole-7-carbonitrile

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate (for optional extraction)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

TLC plates and chamber

-

Rotary evaporator

-

Beakers and graduated cylinders

-

pH paper or calibrated pH meter

-

Büchner funnel and vacuum flask

-

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-1H-indazole-7-carbonitrile (1.0 eq.) in ethanol (10 volumes, e.g., 10 mL per gram of nitrile).

-

Addition of Base: To this solution, add an aqueous solution of 10% NaOH or KOH (2 volumes).[8] Alternatively, a 4-5 molar equivalent of solid NaOH or KOH dissolved in a minimal amount of water can be used for a more concentrated reaction.

-

Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (typically 80-90°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction's progress by TLC (Thin Layer Chromatography). The disappearance of the starting material spot indicates the reaction is complete. This typically requires heating for 16-24 hours.

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the alcohol solvent.[8]

-

Aqueous Work-up: Dilute the remaining residue with water (10 volumes). If any non-polar impurities or unreacted starting material are suspected, wash the aqueous solution with dichloromethane or ethyl acetate (2 x 5 volumes) and discard the organic layers.[8]

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the solution reaches a pH of approximately 3.[8][9] The carboxylic acid product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[9]

-

Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the product to air-dry or dry it in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.

Alternative Protocol: Acid-Catalyzed Hydrolysis

This method is effective but should be used with caution, as some heterocyclic systems can be sensitive to prolonged exposure to strong, hot acid. It is best suited for substrates that are resistant to basic conditions.

Step-by-Step Methodology

-

Reaction Setup: In a flask designed for corrosive reagents, carefully add 1-Methyl-1H-indazole-7-carbonitrile (1.0 eq.) to concentrated sulfuric acid (H₂SO₄) or a 1:1 mixture of concentrated HCl and water.

-

Hydrolysis: Heat the mixture to 100-120°C with stirring. The reaction is often faster than basic hydrolysis and may be complete within 2-6 hours.

-

Reaction Monitoring: Monitor the reaction by taking small aliquots, carefully quenching them in water, and analyzing by TLC.

-

Work-up and Isolation: Once complete, cool the reaction mixture in an ice bath. Very slowly and carefully, pour the cooled acid solution onto a large amount of crushed ice in a beaker with stirring.

-

Precipitation and Collection: The product should precipitate out of the cold aqueous solution. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the product thoroughly with cold water until the filtrate is neutral (pH ~7) to remove all traces of acid. Dry the product to a constant weight.

Comparative Summary of Protocols

| Parameter | Base-Catalyzed Protocol | Acid-Catalyzed Protocol |

| Primary Reagent | NaOH or KOH | Concentrated H₂SO₄ or HCl |

| Solvent | EtOH/H₂O or MeOH/H₂O | Concentrated Acid / Water |

| Temperature | Reflux (80-90°C) | 100-120°C |

| Typical Time | 16-24 hours | 2-8 hours |

| Work-up | Solvent removal, acidification | Quenching on ice |

| Key Advantage | Milder on many heterocycles | Often faster reaction times |

| Key Disadvantage | Longer reaction times | Harsh conditions, potential for degradation |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Base/acid strength is too low. | Extend the reflux time. Ensure the temperature is adequate. Use a higher concentration of base/acid. |

| Low Yield | Product is partially soluble in the acidic aqueous solution. Degradation of starting material or product. | After acidification, cool the mixture for a longer period in an ice bath. Extract the acidic aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate) to recover dissolved product. For the acid protocol, consider lowering the temperature. |

| Product Does Not Precipitate | The product is highly soluble, or insufficient acid/base was used for pH adjustment. | Ensure the pH is correct (~3 for precipitation). If the product is still soluble, extract with an organic solvent. |

| Formation of Amide Intermediate | Hydrolysis is incomplete; conditions are too mild.[6] | Increase reaction time, temperature, or concentration of the hydrolyzing agent. The amide can be isolated and re-subjected to the hydrolysis conditions. |

Chemical Transformation Diagram

Caption: General reaction scheme for the hydrolysis of 1-Methyl-1H-indazole-7-carbonitrile.

References

-

hydrolysis of nitriles. Chemguide. [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

-

20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

-

Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]

-

Hydrolysis of Nitriles. Organic Synthesis. [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

-

Hydrolysis of Nitriles to Form Carboxylic Acids. YouTube. [Link]

-

Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]

Sources

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 2. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. youtube.com [youtube.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Application Notes and Protocols for the Reduction of the Nitrile Group on the 1-Methylindazole Core

Introduction: The Significance of the Aminomethyl-1-methylindazole Moiety in Medicinal Chemistry

The 1-methylindazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. The introduction of an aminomethyl group at the 3-position of this core, yielding (1-methyl-1H-indazol-3-yl)methanamine, provides a critical building block for the synthesis of novel therapeutics. This primary amine serves as a versatile handle for further functionalization, enabling the exploration of chemical space and the optimization of drug-like properties. The efficient and selective reduction of the corresponding nitrile, 1-methylindazole-3-carbonitrile, is therefore a pivotal transformation in many drug discovery programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various procedures for reducing the nitrile group on the 1-methylindazole core. We will delve into the mechanistic underpinnings of common reduction strategies, present detailed experimental protocols, and offer insights into the selection of the most appropriate method based on substrate compatibility, scale, and safety considerations.

Comparative Overview of Reduction Strategies

The conversion of a nitrile to a primary amine can be accomplished through several synthetic routes.[1][2][3] The choice of reagent and reaction conditions is paramount and depends on factors such as the presence of other functional groups on the 1-methylindazole core, the desired scale of the reaction, and the available laboratory infrastructure. Below is a comparative analysis of the most common and effective methods.

| Reduction Method | Key Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Raney® Ni, Pd/C, PtO₂ | High yielding, clean reactions, scalable, environmentally benign (H₂ is the only byproduct). | Requires specialized high-pressure equipment, potential for over-reduction or side reactions (formation of secondary/tertiary amines)[4], catalyst can be pyrophoric.[5][6] |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, highly effective for a wide range of nitriles, including sterically hindered ones. | Reacts violently with protic solvents (water, alcohols)[7], not chemoselective (reduces many other functional groups), requires stringent anhydrous conditions and careful work-up.[8][9] |

| Borane-Mediated Reduction | Borane-THF complex (BH₃·THF), Borane-dimethyl sulfide complex (BH₃·SMe₂) | More chemoselective than LiAlH₄, tolerates some functional groups, commercially available and relatively easy to handle.[10] | Can be less reactive than LiAlH₄, may require elevated temperatures, unpleasant odor of BH₃·SMe₂. |

Catalytic Hydrogenation: A Green and Scalable Approach

Catalytic hydrogenation is an attractive method for the reduction of 1-methylindazole-3-carbonitrile, particularly on a larger scale, due to its high efficiency and atom economy. Raney® Nickel is a commonly employed catalyst for this transformation.

Mechanism of Catalytic Hydrogenation of Nitriles

The hydrogenation of a nitrile to a primary amine over a metal catalyst surface proceeds through a stepwise addition of hydrogen atoms. The generally accepted mechanism involves the formation of an intermediate imine, which is then further reduced to the amine.[11]

Caption: Catalytic hydrogenation of a nitrile to a primary amine.

A potential side reaction in catalytic hydrogenation is the condensation of the intermediate imine with the newly formed primary amine, leading to the formation of secondary and tertiary amines.[4] This can often be suppressed by the addition of ammonia to the reaction mixture.

Protocol: Reduction of 1-Methylindazole-3-carbonitrile using Raney® Nickel

Safety Precautions: Raney® Nickel is pyrophoric when dry and must be handled with extreme care.[5][6][12] It is typically supplied as a slurry in water.[5] Always keep the catalyst wet and handle it in a well-ventilated fume hood. Have a Class D fire extinguisher readily available.[13]

Materials:

-

1-Methylindazole-3-carbonitrile

-

Raney® Nickel (50% slurry in water)

-

Ethanol or Methanol

-

Ammonia solution (optional)

-

Hydrogen gas

-

Parr shaker or similar hydrogenation apparatus

-

Filter aid (e.g., Celite®)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully weigh the required amount of Raney® Nickel slurry. Wash the catalyst several times with the chosen reaction solvent (ethanol or methanol) by decantation to remove the water.

-

Reaction Setup: To a pressure-resistant reaction vessel, add 1-methylindazole-3-carbonitrile and the washed Raney® Nickel catalyst. Add the solvent (ethanol or methanol) to achieve a suitable concentration (typically 0.1-0.5 M). If desired, add a small amount of aqueous ammonia to suppress the formation of secondary amines.

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas followed by hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and agitate vigorously. Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

-

Filtration: Carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry out as it is pyrophoric. [6] Keep the filter cake wet with solvent during filtration.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude (1-methyl-1H-indazol-3-yl)methanamine. The product can be further purified by distillation, crystallization, or chromatography as needed.

Metal Hydride Reduction: A Powerful and Rapid Method

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide variety of nitriles to primary amines with high efficiency.[14][15][16] Its high reactivity, however, necessitates strict adherence to safety protocols.

Mechanism of LiAlH₄ Reduction of Nitriles

The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.[17][18]

Caption: Mechanism of nitrile reduction using LiAlH₄.

The initial addition of a hydride forms an imine anion, which is then rapidly reduced by a second hydride to a dianion.[15] This dianion is subsequently protonated during the aqueous work-up to yield the primary amine.[17]

Protocol: Reduction of 1-Methylindazole-3-carbonitrile using LiAlH₄

Safety Precautions: Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and other protic solvents.[7] All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.[8]

Materials:

-

1-Methylindazole-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

-

15% aqueous sodium hydroxide solution

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ under a nitrogen atmosphere. Add anhydrous THF or diethyl ether to create a suspension.

-

Substrate Addition: Dissolve 1-methylindazole-3-carbonitrile in anhydrous THF or diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC or LC-MS.

-

Work-up (Fieser Method): This is a critical step that must be performed with extreme caution to safely quench the excess LiAlH₄.[8][9] Cool the reaction mixture to 0 °C in an ice bath. For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water

-

-

Filtration and Extraction: A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for at least 30 minutes. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether.

-

Purification: Combine the filtrate and washes, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to afford the crude (1-methyl-1H-indazol-3-yl)methanamine. Further purification can be achieved by standard methods.

Borane-Mediated Reduction: A Chemoselective Alternative

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂), offer a milder and more chemoselective alternative to LiAlH₄ for the reduction of nitriles.[10][19]

Mechanism of Borane Reduction of Nitriles

The reduction of nitriles with borane is believed to proceed through the formation of a nitrile-borane adduct, followed by intramolecular hydride transfer.

Sources

- 1. studymind.co.uk [studymind.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. ncert.nic.in [ncert.nic.in]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. englelab.com [englelab.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Workup [chem.rochester.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. preciouscatalyst.com [preciouscatalyst.com]

- 13. nj.gov [nj.gov]

- 14. What is the best reagent to convert nitrile to primary amine [allen.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 18. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 19. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 1-Methyl-1H-indazole-7-carbonitrile as a Kinase Inhibitor Scaffold

Abstract

The indazole core represents a "privileged structure" in oncology, serving as the backbone for FDA-approved kinase inhibitors such as Axitinib and Pazopanib. While N1-unsubstituted indazoles are common, 1-Methyl-1H-indazole-7-carbonitrile offers a distinct pharmacological profile. The N1-methyl group locks the tautomeric state and improves metabolic stability by preventing N-glucuronidation, while the C7-nitrile provides a versatile synthetic handle for accessing the solvent-exposed front or the gatekeeper region of the kinase ATP pocket. This guide details the synthetic vectors, structure-activity relationship (SAR) logic, and validation protocols for utilizing this scaffold in library generation.

Part 1: Structural Rationale & SAR Logic

The Indazole Binding Mode

Kinase inhibitors typically target the ATP-binding cleft. The indazole scaffold mimics the adenine ring of ATP.

-

Standard Indazole (N1-H): Binds via a donor-acceptor motif (N1-H donates, N2 accepts) to the kinase hinge region.

-

1-Methyl Indazole (N1-Me): The methylation at N1 abolishes the hydrogen bond donor capability. This forces the molecule to adopt an alternative binding mode, often relying on the N2 nitrogen as a sole H-bond acceptor or utilizing substituents at C3 and C7 to anchor the molecule. This is particularly useful for designing Type I½ or Type II inhibitors that extend into the hydrophobic back pocket, bypassing the strict hinge-binding requirements of Type I inhibitors.

The Role of the 7-Cyano Group

The C7-position is sterically sensitive. In the ATP pocket, C7 often faces the solvent front or the lower hinge region. The nitrile group (CN) serves two purposes:

-

Electronic Modulation: It is strongly electron-withdrawing, reducing the electron density of the indazole ring, which can enhance

-stacking interactions with aromatic residues (e.g., Phenylalanine in the P-loop). -

Synthetic Divergence: It is a precursor to primary amides (which can restore H-bond donor capacity) or amines (for solubility).

Visualization of the SAR Strategy

Figure 1: SAR Map detailing the three critical vectors of the 1-Methyl-1H-indazole-7-carbonitrile scaffold.

Part 2: Synthetic Protocols

This section outlines the transformation of the scaffold into a functional kinase inhibitor library. The workflow prioritizes C3-functionalization followed by C7-modification.

Protocol A: Regioselective C3-Bromination

Objective: To install a halogen handle at the C3 position for subsequent cross-coupling. The 7-CN group directs electrophilic aromatic substitution to the C3 position.

Materials:

-

1-Methyl-1H-indazole-7-carbonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetonitrile (ACN) (Solvent)

-

Temperature: Ambient (25°C) to 50°C

Step-by-Step:

-

Dissolve 1-Methyl-1H-indazole-7-carbonitrile in ACN (0.1 M concentration).

-

Add NBS portion-wise over 15 minutes to prevent exotherm.

-

Stir at room temperature for 4 hours. Monitor by LC-MS (Target Mass: M+H + 79/81).

-

Critical Checkpoint: If conversion is slow (<50% after 4h), heat to 50°C. The electron-withdrawing CN group deactivates the ring, potentially requiring thermal activation.

-

Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess bromine). Extract with Ethyl Acetate. Wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Heptane or use Flash Chromatography (0-30% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Objective: To introduce the hydrophobic "tail" required for high-affinity kinase binding.

Materials:

-

3-Bromo-1-methyl-1H-indazole-7-carbonitrile (from Protocol A)

-

Aryl/Heteroaryl Boronic Acid (1.2 eq) (e.g., 4-pyrazolyl boronic pinacol ester)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

In a microwave vial, combine the bromide, boronic acid, base, and solvent.

-

Degas with Nitrogen for 5 minutes (Essential to prevent Pd oxidation).

-

Add Pd catalyst quickly under Nitrogen flow.

-

Seal and heat to 100°C for 2-12 hours (or Microwave: 120°C for 30 min).

-

Filtration: Filter through a Celite pad to remove Palladium black.

-

Purification: Silica gel chromatography.

Protocol C: Nitrile Hydrolysis to Primary Amide

Objective: Convert the C7-CN to a C7-CONH₂. Primary amides are excellent hydrogen bond donors/acceptors and often mimic the exocyclic amine of adenine.

Materials:

-

C3-substituted-1-methyl-indazole-7-carbonitrile

-

Reagent: Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) (Parkins Catalyst) OR standard alkaline H₂O₂.

-

Standard Method: NaOH (3M), H₂O₂, DMSO.

Step-by-Step (Alkaline Peroxide Method):

-

Dissolve the nitrile substrate in DMSO.

-

Add 3M NaOH (2.0 eq) followed by 30% H₂O₂ (5.0 eq) dropwise at 0°C (Ice bath). Caution: Exothermic.

-

Allow to warm to room temperature and stir for 1 hour.

-

Validation: LC-MS should show a mass shift of +18 Da (Hydration).

-

Workup: Dilute with water. The amide product often precipitates. Filter and wash with water.[1] If no precipitate, extract with EtOAc/n-Butanol.

Part 3: Experimental Workflow & Validation

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway from commercial starting material to functional kinase inhibitor.

Biological Validation: ADP-Glo™ Kinase Assay

To validate the activity of the synthesized library, use a luminescent ADP detection assay.

Assay Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

-

Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

-

ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

-

Detection Reagent: Converts ADP to ATP, which is then converted to light by Luciferase.

Protocol:

-

Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Compound Dosing: Dispense 100 nL of inhibitor (in DMSO) into 384-well white plates (11-point dose response).

-

Enzyme Addition: Add 2 µL of Target Kinase (e.g., VEGFR2, LRRK2) at optimized concentration. Incubate 10 min.

-

Substrate Start: Add 2 µL of ATP/Substrate mix. Incubate 60 min at RT.

-

Detection: Add 4 µL ADP-Glo™ Reagent (40 min incubation) followed by 8 µL Kinase Detection Reagent (40 min incubation).

-

Read: Measure Luminescence (RLU). Calculate IC₅₀ using a 4-parameter logistic fit.

Part 4: Data Summary & Troubleshooting

Table 1: Troubleshooting Synthetic Steps

| Reaction Step | Common Issue | Root Cause | Solution |

| C3-Bromination | Low Yield / Unreacted SM | Electron-deficient ring deactivates C3. | Increase Temp to 50°C; Switch solvent to DMF; Use NIS instead of NBS. |

| Suzuki Coupling | Protodehalogenation (Br replaced by H) | Hydride source in reaction; Pd cycle failure. | Use anhydrous solvents; Switch to Pd(dppf)Cl₂; Increase catalyst load. |

| Nitrile Hydrolysis | Over-hydrolysis to Acid (COOH) | Reaction time too long; Temp too high. | Monitor strictly by LC-MS; Stop at 1h; Use Parkins Catalyst for neutral conditions. |

References

-

Indazole Scaffolds in Kinase Inhibition

-

Functionalization of 7-Azaindoles/Indazoles

- Title: ADP-Glo™ Kinase Assay Systems Technical Manual.

-

Chemical Properties & CAS Verification

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Methyl-1H-indazole | C8H8N2 | CID 820797 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis Involving 1-Methyl-1H-indazole-7-carbonitrile

Executive Summary & Strategic Rationale

1-Methyl-1H-indazole-7-carbonitrile (also known as 1-methyl-7-cyanoindazole) is a high-value heterocyclic building block in medicinal chemistry. It serves as a critical bioisostere for indole-based alkaloids and a privileged scaffold in the design of kinase inhibitors (e.g., JAK2, VEGFR) and GPCR ligands [1, 2].

Conventional synthesis of this scaffold is often plagued by two primary bottlenecks:

-

Regioselectivity: Alkylation of the indazole ring often yields a mixture of N1- and N2-isomers, requiring tedious chromatographic separation.[1]

-

Cyanation Efficiency: Introducing a nitrile group at the sterically congested and electronically deactivated C7 position via traditional Rosenmund-von Braun reactions requires harsh conditions (200°C+, toxic solvents) and often results in poor yields.

This Application Note presents an optimized, microwave-assisted protocol that addresses these challenges. By leveraging the dielectric heating effects of microwave irradiation, we achieve rapid Pd-catalyzed cyanation of the 7-bromo precursor, significantly reducing reaction times from hours to minutes while improving yield and purity profiles.

Retrosynthetic Strategy & Workflow

The synthesis is designed as a two-stage modular workflow. The critical microwave intervention occurs in Stage 2 (Cyanation), where kinetic control is paramount.

Figure 1: Modular synthetic workflow for 1-Methyl-1H-indazole-7-carbonitrile.

Detailed Experimental Protocols

Protocol A: Regioselective N-Methylation of 7-Bromoindazole

Objective: To synthesize the 7-bromo-1-methyl-1H-indazole precursor with maximal N1-selectivity.